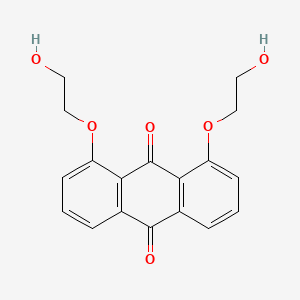

1,8-Bis(2-hydroxyethoxy)anthracene-9,10-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,8-Bis(2-hydroxyethoxy)anthracene-9,10-dione is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This compound is particularly notable for its solubility in water and its potential use in redox flow batteries due to its electrochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Bis(2-hydroxyethoxy)anthracene-9,10-dione can be synthesized through a multi-step process involving the functionalization of anthraquinone. The synthesis typically starts with the bromination of anthraquinone to form 1,8-dibromoanthraquinone. This intermediate is then reacted with ethylene glycol under basic conditions to introduce the hydroxyethoxy groups .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

1,8-Bis(2-hydroxyethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: The hydroxyethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted anthraquinone derivatives depending on the reagents used.

Scientific Research Applications

1,8-Bis(2-hydroxyethoxy)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,8-Bis(2-hydroxyethoxy)anthracene-9,10-dione primarily involves its redox activity. The compound can undergo reversible oxidation and reduction reactions, making it suitable for applications in energy storage and redox flow batteries. The hydroxyethoxy groups enhance its solubility and stability in aqueous solutions, facilitating its use in various electrochemical applications .

Comparison with Similar Compounds

Similar Compounds

1,8-Dihydroxyanthraquinone: Similar redox properties but lower solubility in water.

1,5-Dihydroxyanthraquinone: Higher stability but lower solubility compared to 1,8-Bis(2-hydroxyethoxy)anthracene-9,10-dione.

Uniqueness

This compound is unique due to its high solubility in water and its ability to undergo reversible redox reactions. These properties make it particularly suitable for use in aqueous organic redox flow batteries, where solubility and electrochemical reversibility are critical .

Biological Activity

1,8-Bis(2-hydroxyethoxy)anthracene-9,10-dione is a compound of significant interest in the field of medicinal chemistry and materials science due to its diverse biological activities and applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an anthraquinone derivative characterized by two hydroxyethoxy substituents at the 1 and 8 positions of the anthracene ring. This structure contributes to its solubility and potential biological interactions.

Anticancer Activity

Research has indicated that anthraquinone derivatives possess notable anticancer properties. A study synthesized various aryl-substituted 1-hydroxyanthraquinones, revealing that compounds similar to this compound exhibit significant cytotoxicity against cancer cell lines. The cytotoxicity was evaluated using MTT assays, showing promising results for several derivatives with yields ranging from 84% to 92% in cross-coupling reactions .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on the efficacy against particular pathogens is limited. Further research is needed to elucidate its full antimicrobial potential.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on xanthine oxidase (XO), an enzyme involved in uric acid production. Compounds derived from anthraquinones have demonstrated higher inhibition values compared to standard drugs like allopurinol. In a comparative study, IC50 values for some derivatives were reported as low as 0.339 μM, indicating strong potential as therapeutic agents for conditions related to elevated uric acid levels .

The biological activity of this compound can be attributed to its ability to intercalate with DNA and disrupt cellular processes. This intercalation may lead to the generation of reactive oxygen species (ROS), contributing to apoptosis in cancer cells. Additionally, the hydroxyethoxy groups enhance solubility and bioavailability, facilitating better interaction with biological targets.

Synthesis and Evaluation

A notable study focused on synthesizing various anthraquinone derivatives through Suzuki–Miyaura cross-coupling reactions. The resulting compounds were screened for anticancer activity against different cell lines. The findings indicated that certain modifications to the anthraquinone structure significantly enhanced cytotoxic effects .

Comparative Studies on XO Inhibition

In a comparative analysis of xanthine oxidase inhibitors, several anthraquinone derivatives were tested alongside allopurinol. The results illustrated that many synthesized compounds exhibited superior inhibitory activity against XO, suggesting their potential as alternatives in treating hyperuricemia .

Data Summary

| Compound | IC50 (μM) | Activity |

|---|---|---|

| This compound | TBD | Anticancer / Antimicrobial Potential |

| 1,4-bis(4-cyanobenzyl)oxy)anthracene-9,10-dione | 0.339 | XO Inhibition |

| 1,4-bis(4-bromobenzyl)oxy)anthracene-9,10-dione | 0.395 | XO Inhibition |

Properties

CAS No. |

880758-62-3 |

|---|---|

Molecular Formula |

C18H16O6 |

Molecular Weight |

328.3 g/mol |

IUPAC Name |

1,8-bis(2-hydroxyethoxy)anthracene-9,10-dione |

InChI |

InChI=1S/C18H16O6/c19-7-9-23-13-5-1-3-11-15(13)18(22)16-12(17(11)21)4-2-6-14(16)24-10-8-20/h1-6,19-20H,7-10H2 |

InChI Key |

VGBFJIMBMGKBOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCO)C(=O)C3=C(C2=O)C=CC=C3OCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.